![molecular formula C19H16N2O4 B2860148 N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-96-8](/img/structure/B2860148.png)
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as APDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a derivative of pyrrolidin-1-yl-benzamide and has been synthesized using various methods.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Anticancer Properties
One area of research focuses on compounds structurally related to N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which is an orally active histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. It is orally bioavailable, has significant antitumor activity in vivo, and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Metabolism and Disposition Studies
Another study investigated the metabolism and catabolism of a novel antineoplastic (ID code JS-38), which, while not the exact compound, relates to the pharmacokinetics and metabolic pathways of structurally similar benzamide derivatives. This research provides insights into the acetylation and glucuronidation processes that form metabolic products with unique pharmacologic properties, such as accelerating bone-marrow cell formation (Zhang et al., 2011).
Synthesis and Antiprion Activity
Research on the synthesis of benzamide derivatives and their evaluation as antiprion agents is directly relevant. A new set of benzamide derivatives was synthesized, and their binding affinity for human PrP(C) and inhibition of its conversion into PrP(Sc) were determined in vitro. Moreover, the antiprion activity was assayed by inhibition of PrP(Sc) accumulation in scrapie-infected mouse neuroblastoma cells and scrapie mouse brain cells. The results indicated these benzamide derivatives as attractive lead compounds for the development of potential therapeutic agents against prion disease (Fiorino et al., 2012).
Molecular Docking and Anticancer Evaluation
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides provided valuable insights into the potential anticancer properties of related benzamide compounds. The synthesized compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity in comparison to etoposide, a reference drug (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)13-2-6-15(7-3-13)20-19(25)14-4-8-16(9-5-14)21-17(23)10-11-18(21)24/h2-9H,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRDSFCXRHJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.